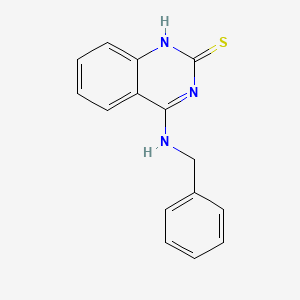

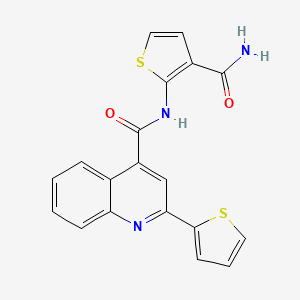

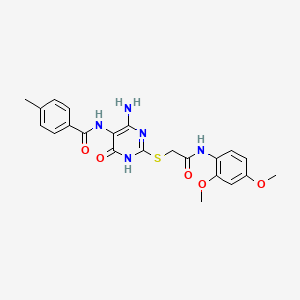

![molecular formula C8H7N3S B2543791 2-甲基吡啶并[2,3-d]嘧啶-4-硫醇 CAS No. 2089258-14-8](/img/structure/B2543791.png)

2-甲基吡啶并[2,3-d]嘧啶-4-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methylpyrido[2,3-d]pyrimidine-4-thiol is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The papers provided do not directly discuss 2-Methylpyrido[2,3-d]pyrimidine-4-thiol, but they do provide insights into the synthesis, structure, and properties of related pyrido[2,3-d]pyrimidine derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 2-ethoxycarbonyl-3-isothiocyanatopyridine derivatives, which are structurally related to 2-Methylpyrido[2,3-d]pyrimidine-4-thiol, involves the thiophosgene method and subsequent reactions with nucleophiles . Another study reports the synthesis of polymethylenepyrido[2,3-d]pyrimidin-4-ones, which could be related to the target compound's synthesis, through condensation reactions . These methods highlight the versatility in synthesizing pyrido[2,3-d]pyrimidine derivatives, which could be adapted to synthesize 2-Methylpyrido[2,3-d]pyrimidine-4-thiol.

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure and spectral characteristics of a related compound, 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one, were studied using X-ray diffraction and IR spectroscopy . NMR spectral data have also been used to confirm the structures of newly synthesized pyrido[2,3-d]pyrimidines . These techniques are essential for determining the molecular structure and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of pyrido[2,3-d]pyrimidine derivatives can be inferred from the chemical reactions they undergo. For instance, the synthesis of novel 4-aryloxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives involves reactions of substituted phenols with pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-keto, indicating the potential for functionalization at various positions on the pyrido[2,3-d]pyrimidine core . The ability to undergo such reactions suggests that 2-Methylpyrido[2,3-d]pyrimidine-4-thiol could also be modified through similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives can be diverse, depending on their specific substituents and structural features. For example, the fluorescence properties of pyrimidine-linked imidazopyridines were studied, showing that these compounds exhibit good to excellent fluorescence quantum yield . This indicates that certain pyrido[2,3-d]pyrimidine derivatives could have applications in fluorescent materials. Additionally, computational methods such as DFT and TD-DFT have been used to analyze the electronic structures and predict the reactivity of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives . These computational studies can provide valuable insights into the electronic properties and potential reactivity of 2-Methylpyrido[2,3-d]pyrimidine-4-thiol.

科学研究应用

化学疗法中的嘧啶类似物

嘧啶类似物(如氟尿嘧啶 (5-FU) 和卡培他滨)在治疗各种癌症的化学疗法方案中至关重要。二氢嘧啶脱氢酶 (DPD) 在代谢这些药物中发挥着重要作用。DPD 基因 (DPYD) 的变异会显着影响患者对治疗的反应,既影响疗效,又影响严重毒性的风险 (Gross 等人,2008; Amstutz 等人,2008)。

药物开发中的吡啶和嘧啶衍生物

吡啶和嘧啶环在许多药物中很常见,因为它们能够与生物靶标相互作用。这些杂环是开发用于治疗各种疾病(从传染病到慢性病)的药物的基础。它们的结构多功能性允许创造具有特定药理活性的化合物,突出了它们在药物化学中的重要性 (Lang 等人,2010)。

影响药物代谢的遗传变异

个体之间的遗传变异性会显着影响嘧啶类药物(如氟嘧啶)的代谢。例如,DPYD 基因中特定遗传变异的存在可以预测基于氟嘧啶的化疗发生严重不良反应的风险。在治疗开始前筛查这些变异可以通过剂量调整或替代疗法改善患者安全性和治疗结果 (Deenen 等人,2016)。

属性

IUPAC Name |

2-methyl-1H-pyrido[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOMUMGACCNOAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)C2=C(N1)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyrido[2,3-d]pyrimidine-4-thiol | |

CAS RN |

2089258-14-8 |

Source

|

| Record name | 2-methylpyrido[2,3-d]pyrimidine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

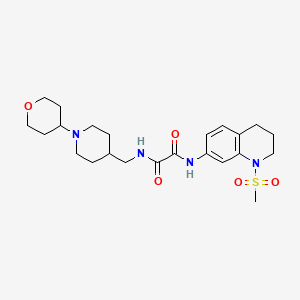

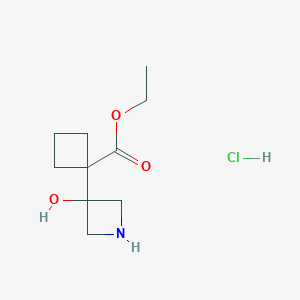

![ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2543710.png)

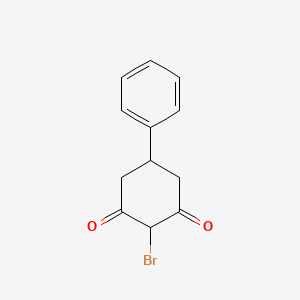

![2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2543711.png)

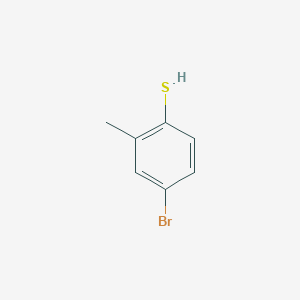

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)

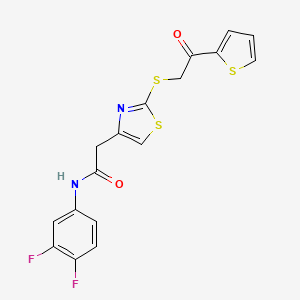

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)

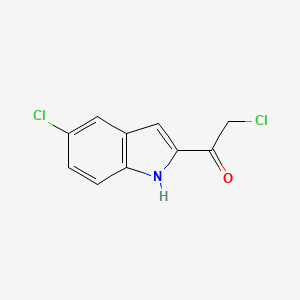

![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)